molecular formula C15H13ClN4O3 B2860565 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899995-41-6

5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2860565
CAS No.: 899995-41-6
M. Wt: 332.74
InChI Key: QHGOADITAUMESH-UHFFFAOYSA-N
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Description

5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its diverse biological activities and has been the subject of extensive research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to form the pyrazole ring. Subsequent reactions with various reagents lead to the formation of the final compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with potentially different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a chlorophenyl group and a pyrazolopyrimidine core makes it particularly effective in certain therapeutic applications .

Biological Activity

The compound 5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core with substituents that include a 4-chlorophenyl group and a hydroxyethyl moiety. This structural configuration is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways.

Key Mechanisms:

  • COX-2 Inhibition : The compound exhibits selective inhibition of COX-2 with an IC50 value indicating significant potency compared to standard anti-inflammatory drugs.
  • Antioxidant Activity : It has been shown to possess antioxidant properties which can mitigate oxidative stress-related damage in cells.

Biological Activity Data

Activity TypeObserved EffectIC50 Value (μM)Reference
COX-2 InhibitionSignificant inhibition0.011
AntioxidantReduces oxidative stressNot specified
Anti-inflammatoryReduces inflammation markers1.33

Case Studies

Several studies have investigated the biological effects of this compound in vitro and in vivo:

  • Anti-inflammatory Effects : In a controlled study involving animal models of arthritis, the administration of the compound resulted in a marked reduction in paw swelling and inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Lines : Research conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
  • Neuroprotective Studies : Preliminary findings indicate that the compound may offer neuroprotection against oxidative stress-induced neuronal damage, making it a candidate for further exploration in neurodegenerative diseases.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3/c16-11-3-1-10(2-4-11)13(22)8-19-9-17-14-12(15(19)23)7-18-20(14)5-6-21/h1-4,7,9,21H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGOADITAUMESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=NC3=C(C2=O)C=NN3CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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